6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21-6-4-19(16-1-2-16)22-24(21)14-15-7-10-23(11-8-15)29(26,27)18-3-5-20-17(13-18)9-12-28-20/h3-6,13,15-16H,1-2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDMCXCKDFHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Cyclopropyl group : Contributes to the compound's unique steric and electronic properties.
- Benzofuran moiety : Known for various biological activities, including anti-inflammatory and analgesic effects.
- Piperidine ring : Often associated with neuroactive properties.
- Dihydropyridazinone core : Implicated in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzofuran and piperidine have shown effectiveness against various bacterial strains. In specific studies, compounds with sulfonamide groups demonstrated enhanced antibacterial properties due to their ability to inhibit bacterial enzymes .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar pyridazinone derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have shown that modifications in the piperidine and benzofuran components can lead to improved efficacy against specific cancer types .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes critical for bacterial survival and proliferation.
- Cell Cycle Disruption : Some analogs have been reported to interfere with the cell cycle in cancer cells, leading to apoptosis.
- Antioxidant Activity : Compounds with similar scaffolds have demonstrated antioxidant properties, which may contribute to their protective effects against cellular damage.
Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of piperidine-based compounds, a related structure exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Mycobacterium tuberculosis (Mtb) H37Rv. This suggests that the compound could be effective in treating resistant strains of bacteria .
Study 2: Anticancer Potential
A series of synthesized compounds based on the dihydropyridazinone framework were tested against multiple cancer cell lines. One derivative showed an IC50 value lower than that of standard chemotherapeutics, indicating superior potency in inhibiting tumor growth .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs identified in the literature, focusing on shared moieties and substituent variations:
Key Insights:
Core Heterocycle Variations: The pyridazinone core in the target compound differs from pyridine or pyrimidinone cores in analogs.
Sulfonamide-Piperidine Side Chain :
- The target compound’s sulfonyl-piperidine moiety is absent in analogs, which primarily feature simpler substituents (e.g., methylthio or amine groups). The sulfonamide group could improve solubility and binding to charged or polar enzyme active sites, while the piperidine ring may enhance pharmacokinetic properties via reduced first-pass metabolism .
Dihydrobenzofuran Motif :
- Shared across all compounds, the 2,3-dihydrobenzofuran group provides a rigid, hydrophobic scaffold. However, its position and linkage vary: the target compound attaches it via a sulfonyl group, whereas analogs directly link it to the core heterocycle .
Research Findings and Limitations
- Biological Activity: No direct comparative pharmacological data is available in the provided sources.
- Synthetic Accessibility : Analogs with fewer substituents (e.g., 6-(2,3-dihydrobenzofuran-5-yl)pyridin-2-amine) are more commercially available, indicating that the target compound’s complexity may pose synthetic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
